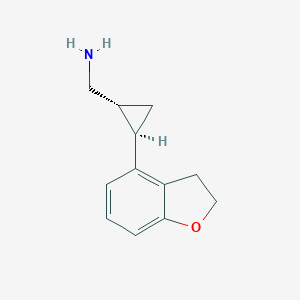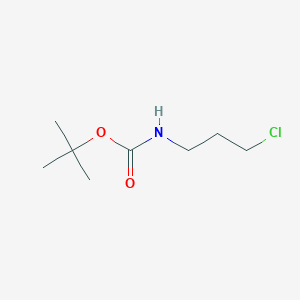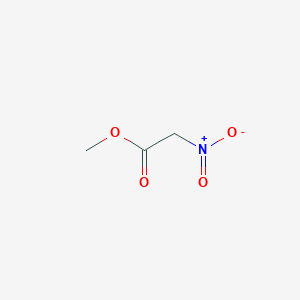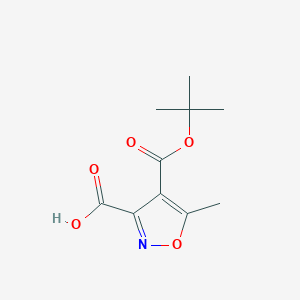
ジフェニル錫ジクロリド
概要
説明
Diphenyltin dichloride is an organotin compound with the chemical formula (C₆H₅)₂SnCl₂. It is a white to off-white crystalline solid that is used in various chemical applications. The compound is known for its utility in organic synthesis and as a reagent in the preparation of other organotin compounds .
科学的研究の応用
Diphenyltin dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of other organotin compounds.
Biology: It has been studied for its interactions with biological molecules and its potential biological activity.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of anticancer and antifungal agents.
作用機序
Target of Action
Diphenyltin dichloride (DPT) is an organotin compound that primarily targets bioligands, which are molecules that bind to other molecules, often to initiate or block a biological response . These bioligands can have a variety of functional groups, and their interaction with DPT has been investigated using potentiometric techniques .
Mode of Action
The interaction of DPT with its targets involves the formation of complexes in solution . The hydrolysis constants of the DPT cation and the step-wise formation constants of these complexes have been calculated . The participation of different ligand functional groups in binding to organotin is also discussed .
Biochemical Pathways
DPT has been found to interact with various biochemical pathways. For instance, it has been reported to activate the caspase-3 pathway, leading to upregulation of Bax, Cytc, caspase-9, and caspase-3, as well as downregulation of Bcl-2 . This pathway is involved in programmed cell death or apoptosis, suggesting that DPT may have potential anti-cancer properties.
Pharmacokinetics
Information on the pharmacokinetics of DPT, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. The compound’s solid form and its melting point of 41-43 °c suggest that it may have specific bioavailability characteristics that influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of DPT’s action are largely dependent on its targets and mode of action. For example, its interaction with bioligands can lead to the formation of complexes that have various effects on cellular functions . In addition, its activation of the caspase-3 pathway can lead to apoptosis, potentially making it useful in anti-cancer applications .
Action Environment
The action, efficacy, and stability of DPT can be influenced by various environmental factors. For instance, its solid form and specific melting point suggest that temperature could be a significant factor in its stability and action . Furthermore, DPT is used in environmental testing, indicating that it may interact with various environmental factors .
生化学分析
Biochemical Properties
The interaction of Diphenyltin dichloride with selected bioligands having a variety of model functional groups has been investigated . The hydrolysis constants of Diphenyltin dichloride cation and the step-wise formation constants of the complexes formed in solution were calculated .
Cellular Effects
It is known that the compound interacts with various biomolecules, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of Diphenyltin dichloride involves its interaction with various biomolecules. It is known to form complexes in solution, which may influence its activity at the molecular level .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
Diphenyltin dichloride can be synthesized through the reaction of diphenyltin oxide with hydrochloric acid. The reaction typically proceeds as follows:
(C6H5)2SnO+2HCl→(C6H5)2SnCl2+H2O
This method involves the use of diphenyltin oxide and hydrochloric acid under controlled conditions to yield diphenyltin dichloride .
Industrial Production Methods
In industrial settings, diphenyltin dichloride is produced by reacting diphenyltin oxide with hydrochloric acid in large-scale reactors. The reaction is carefully monitored to ensure high purity and yield of the product. The resulting diphenyltin dichloride is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
Diphenyltin dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other groups.
Oxidation and Reduction Reactions: It can participate in redox reactions, altering the oxidation state of the tin atom.
Complex Formation: It can form complexes with ligands, which can be used in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and phosphines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used to oxidize diphenyltin dichloride.
Reducing Agents: Reducing agents like sodium borohydride can reduce diphenyltin dichloride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted organotin compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of higher oxidation state tin compounds.
Reduction Products: Reduction typically yields lower oxidation state tin compounds.
類似化合物との比較
Similar Compounds
- Dibutyltin dichloride
- Tributyltin chloride
- Dimethyltin dichloride
- Trimethyltin chloride
- Phenyltin trichloride
Uniqueness
Diphenyltin dichloride is unique due to its specific chemical structure, which includes two phenyl groups attached to the tin atom. This structure imparts distinct chemical properties and reactivity compared to other organotin compounds. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .
特性
IUPAC Name |
dichloro(diphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXUHJXWYNONDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074458 | |
| Record name | Dichlorodiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-99-5 | |
| Record name | Diphenyltin dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyltin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYLTIN DICHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorodiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiphenylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y7MZ4K0DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)



![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)





![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)


